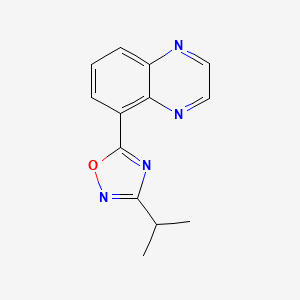![molecular formula C20H29N3O3 B3806802 methyl 4-({3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoyl}amino)benzoate](/img/structure/B3806802.png)
methyl 4-({3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoyl}amino)benzoate
Vue d'ensemble
Description
Methyl 4-({3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoyl}amino)benzoate is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a crucial role in the regulation of glucose homeostasis.
Mécanisme D'action
The mechanism of action of Methyl 4-({3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoyl}amino)benzoate involves the inhibition of methyl 4-({3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoyl}amino)benzoate, which is a serine protease enzyme that cleaves the N-terminal dipeptide from various substrates, including GLP-1 and GIP. By inhibiting methyl 4-({3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoyl}amino)benzoate, Methyl 4-({3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoyl}amino)benzoate prevents the degradation of GLP-1 and GIP, leading to increased insulin secretion and decreased glucagon release. This results in improved glucose homeostasis and glycemic control in patients with T2DM.
Biochemical and Physiological Effects
The biochemical and physiological effects of Methyl 4-({3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoyl}amino)benzoate are primarily related to its inhibition of methyl 4-({3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoyl}amino)benzoate. By increasing the levels of GLP-1 and GIP, Methyl 4-({3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoyl}amino)benzoate stimulates insulin secretion and inhibits glucagon release, leading to improved glucose homeostasis and glycemic control in patients with T2DM. Additionally, Methyl 4-({3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoyl}amino)benzoate has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects in T2DM.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Methyl 4-({3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoyl}amino)benzoate in lab experiments include its high potency and selectivity as a methyl 4-({3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoyl}amino)benzoate inhibitor, as well as its well-established mechanism of action. However, the limitations of using Methyl 4-({3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoyl}amino)benzoate in lab experiments include its high cost and limited availability, as well as the potential for off-target effects and toxicity at high doses.
Orientations Futures
For research on Methyl 4-({3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoyl}amino)benzoate include the development of more efficient and cost-effective synthesis methods, as well as the investigation of its potential therapeutic applications in other diseases, such as cardiovascular disease and cancer. Additionally, further studies are needed to elucidate the long-term safety and efficacy of Methyl 4-({3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoyl}amino)benzoate in clinical settings, as well as the potential for drug interactions and adverse effects.
Applications De Recherche Scientifique
Methyl 4-({3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoyl}amino)benzoate has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus (T2DM). It acts as an inhibitor of methyl 4-({3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoyl}amino)benzoate, which is responsible for the degradation of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting methyl 4-({3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoyl}amino)benzoate, Methyl 4-({3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoyl}amino)benzoate increases the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and inhibit glucagon release. This results in improved glucose homeostasis and glycemic control in patients with T2DM.
Propriétés
IUPAC Name |
methyl 4-[3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-15-5-3-4-11-23(15)18-13-22(14-18)12-10-19(24)21-17-8-6-16(7-9-17)20(25)26-2/h6-9,15,18H,3-5,10-14H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEXMKBVBAHRPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2CN(C2)CCC(=O)NC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-fluorophenyl)ethyl]-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide](/img/structure/B3806725.png)
![3-(2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B3806727.png)
![1-(2-fluorobenzyl)-N-[2-(1H-indol-1-yl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B3806728.png)

![3-[2-hydroxy-1-(hydroxymethyl)ethyl]-5-methylquinazolin-4(3H)-one](/img/structure/B3806742.png)
![N-methyl-4-(4-morpholinyl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1-butanamine](/img/structure/B3806745.png)
![2-(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3806750.png)
![N-[4-fluoro-3-(trifluoromethyl)benzyl]-2-(1-isopropyl-3-oxopiperazin-2-yl)acetamide](/img/structure/B3806768.png)
![5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]-2-pyridinamine](/img/structure/B3806788.png)
![1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B3806791.png)
![4,6-dimethoxy-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-pyrimidinamine](/img/structure/B3806796.png)

![4-biphenylyl{1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B3806811.png)
![ethyl 4-[methyl(quinolin-6-ylmethyl)amino]piperidine-1-carboxylate](/img/structure/B3806818.png)